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Abstract
N,O-dimethacryloylhydroxylamine is a bifunctional monomer with potential applications in

polymer chemistry and drug delivery systems. Its unique structure, combining two reactive

methacryloyl groups with a hydroxylamine core, suggests possibilities for creating novel

polymers with specific functionalities. This technical guide provides a comprehensive

theoretical framework for the study of N,O-dimethacryloylhydroxylamine, outlining key

computational and experimental protocols. Due to the limited specific research on this

molecule, this guide synthesizes methodologies from studies on analogous compounds,

including methacrylates and N,O-disubstituted hydroxylamines, to propose a robust research

strategy. The following sections detail quantum chemical calculations for structural and

electronic characterization, hypothetical experimental protocols for synthesis and analysis, and

potential reaction pathways.

Theoretical Studies: A Computational Approach
Theoretical studies are essential for understanding the intrinsic properties of N,O-
dimethacryloylhydroxylamine at a molecular level. Quantum chemical calculations,

particularly Density Functional Theory (DFT), offer a powerful tool to predict its geometry,

electronic structure, and reactivity.
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A common and effective approach for theoretical analysis involves geometry optimization and

frequency calculations using DFT. The B3LYP functional with a 6-31+G(d) basis set is a widely

used method for such molecules, providing a good balance between accuracy and

computational cost.[1] For more precise energy calculations, a higher-level basis set like 6-

311+G(3df,2p) can be employed.[1]

Illustrative Computational Workflow:
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Caption: A general workflow for the computational analysis of N,O-
dimethacryloylhydroxylamine.
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Predicted Molecular Properties
While specific data for N,O-dimethacryloylhydroxylamine is not available, the following

tables present illustrative quantitative data based on calculations performed on similar

molecules like methacrylates and hydroxylamine derivatives.

Table 1: Predicted Geometrical Parameters

Parameter Bond Predicted Value

Bond Length (Å) C=O 1.21

C=C 1.34

N-O 1.45

C-N 1.47

Bond Angle (°) O=C-C 123

C=C-C 121

C-N-O 110

Dihedral Angle (°) C=C-C=O ~180 (trans) / ~0 (cis)

C-O-N-C
Variable (conformational

isomers)

Table 2: Predicted Electronic and Spectroscopic Properties
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Property Predicted Value Significance

HOMO Energy -7.5 eV
Relates to electron-donating

ability

LUMO Energy -1.2 eV
Relates to electron-accepting

ability

HOMO-LUMO Gap 6.3 eV Indicator of chemical reactivity

Dipole Moment 2.5 D
Influences solubility and

intermolecular interactions

Key IR Frequencies (cm⁻¹) ~1720 (C=O stretch)
Characteristic of the carbonyl

group

~1640 (C=C stretch)
Characteristic of the vinyl

group

~1160 (C-O stretch)

~940 (N-O stretch)

Experimental Protocols
The synthesis and characterization of N,O-dimethacryloylhydroxylamine would likely follow

established methods for N,O-disubstituted hydroxylamines and methacryloyl compounds.

Synthesis
A plausible synthetic route would involve the reaction of hydroxylamine with methacryloyl

chloride in the presence of a base to neutralize the HCl byproduct. The reaction would need to

be carefully controlled to achieve disubstitution.

Proposed Synthetic Pathway:
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Proposed Synthesis of N,O-Dimethacryloylhydroxylamine
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Caption: A potential reaction scheme for the synthesis of the target molecule.

Detailed Protocol:

Reaction Setup: A solution of hydroxylamine hydrochloride in a suitable aprotic solvent (e.g.,

dichloromethane) is cooled to 0°C in an ice bath under an inert atmosphere (e.g., nitrogen).

Addition of Base: A stoichiometric amount of a non-nucleophilic base, such as pyridine or

triethylamine, is added to the solution to liberate the free hydroxylamine.

Acylation: Methacryloyl chloride (2.2 equivalents) is added dropwise to the reaction mixture

while maintaining the temperature at 0°C.

Reaction Monitoring: The reaction is stirred at room temperature and monitored by Thin

Layer Chromatography (TLC) until the starting material is consumed.

Workup: The reaction mixture is washed with a mild acid (e.g., 1M HCl) to remove the

excess base, followed by a wash with saturated sodium bicarbonate solution and brine.

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the

solvent is removed under reduced pressure. The crude product is then purified by column

chromatography on silica gel.
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Characterization
The structure and purity of the synthesized N,O-dimethacryloylhydroxylamine would be

confirmed using standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to

confirm the presence of the methacryloyl and hydroxylamine protons and carbons.

Mass Spectrometry (MS): High-resolution mass spectrometry would be used to determine

the exact molecular weight and confirm the elemental composition.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR would be used to identify the

characteristic functional groups, such as the C=O, C=C, and N-O bonds.

High-Performance Liquid Chromatography (HPLC): HPLC would be used to assess the

purity of the final compound.[2]

Potential Signaling Pathways and Applications
The bifunctional nature of N,O-dimethacryloylhydroxylamine opens up possibilities for its use

in creating cross-linked polymers and hydrogels. The hydroxylamine core could also impart

redox activity or be a point for further chemical modification.

Hypothetical Polymerization and Cross-linking:
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Polymerization and Cross-linking Potential
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Caption: A simplified representation of the polymerization and cross-linking capabilities.

In drug development, this molecule could be used as a cross-linker in hydrogel-based drug

delivery systems. The hydroxylamine moiety could potentially be designed to release a

therapeutic agent under specific physiological conditions, such as changes in pH or redox

environment.

Conclusion
While direct experimental and theoretical data on N,O-dimethacryloylhydroxylamine is

scarce, this guide provides a comprehensive framework for its study based on established

methodologies for similar compounds. The proposed computational and experimental protocols

offer a clear path for researchers to explore the synthesis, characterization, and potential

applications of this promising molecule. The unique combination of reactive functional groups

suggests that N,O-dimethacryloylhydroxylamine could be a valuable building block in the

development of advanced materials for a variety of scientific and therapeutic applications.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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